Palisadin B

Description

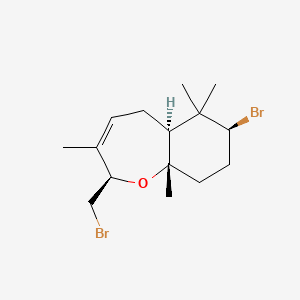

Palisadin B is a halogenated snyderane-type sesquiterpene with the molecular formula C₁₅H₂₄Br₂O and a molecular weight of 380.17 g/mol . It was first isolated from the sea hare Aplysia dactylomela Rang, which feeds on the red alga Laurencia snackeyi . Structural characterization via NMR reveals key features:

- ¹H-NMR: Signals at δ 5.63 (H-4, d, J=8 Hz), 4.54 (H-2, m), and 3.95 (H-10, dd, J=5, 12 Hz) .

- ¹³C-NMR: A trisubstituted double bond (C-3 at δ 136.1, s; C-4 at δ 129.4, d) and two bromine atoms positioned at C-3 and C-4 .

this compound is optically active ([α]D = +8.8° in CHCl₃) and exists as a colorless oil . Its biosynthesis in Laurencia spp. is linked to ecological defense mechanisms, as these compounds deter predation and microbial colonization .

Properties

Molecular Formula |

C15H24Br2O |

|---|---|

Molecular Weight |

380.16 g/mol |

IUPAC Name |

(2R,5aS,7S,9aS)-7-bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine |

InChI |

InChI=1S/C15H24Br2O/c1-10-5-6-12-14(2,3)13(17)7-8-15(12,4)18-11(10)9-16/h5,11-13H,6-9H2,1-4H3/t11-,12-,13-,15-/m0/s1 |

InChI Key |

BVMIPASLGLRPCO-ABHRYQDASA-N |

SMILES |

CC1=CCC2C(C(CCC2(OC1CBr)C)Br)(C)C |

Isomeric SMILES |

CC1=CC[C@@H]2[C@](CC[C@@H](C2(C)C)Br)(O[C@H]1CBr)C |

Canonical SMILES |

CC1=CCC2C(C(CCC2(OC1CBr)C)Br)(C)C |

Synonyms |

palisadin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Snyderane-Type Sesquiterpenes

Key Observations:

Bromination Patterns :

- This compound and Palisadin A differ in bromination: this compound has two bromines at C-3/C-4, while Palisadin A replaces one bromine with an epoxide .

- 12-Bromothis compound (isolated from Laurencia spp.) adds a third bromine at C-12, enhancing steric bulk but reducing solubility .

Functional Group Modifications :

- Acetylation (e.g., 5-Acetoxythis compound) or hydroxylation (e.g., 12-Hydroxythis compound) alters bioactivity. For example, 5-Acetoxythis compound loses antimicrobial activity compared to this compound .

- Aplysistatin’s 15-hydroxyl group is critical for its antileukemic properties, a feature absent in this compound .

Biosynthetic Pathways :

Table 2: Comparative Bioactivity of this compound and Analogs

| Compound | Antimicrobial Activity (% Inhibition) | Antileukemic Activity (IC₅₀) | Cytotoxicity (MTT Assay) |

|---|---|---|---|

| This compound | 40–60% (environmental microbes) | Not reported | Inactive |

| Palisadin A | >83% | Not reported | Inactive |

| Aplysistatin | 27% | <1 µM | Inactive |

| 5-Acetoxythis compound | 0% | Not reported | Inactive |

- Antimicrobial Activity : Palisadin A is the most potent, likely due to its epoxide group enhancing membrane disruption . This compound’s moderate activity suggests bromine positioning influences target binding .

- Cytotoxicity: None of these compounds show cytotoxicity in MTT assays, indicating selective bioactivity .

Q & A

Q. What are the validated analytical techniques for characterizing Palisadin B’s purity and structural identity?

To confirm this compound’s identity, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. Purity assessment requires High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with ≥95% purity thresholds. For novel derivatives, elemental analysis is recommended to complement spectral data .

Q. How should researchers design initial synthesis protocols for this compound?

Begin with literature-derived synthetic routes, optimizing reaction conditions (e.g., solvent, temperature, catalysts) through iterative testing. Document all parameters (molar ratios, reaction times) systematically. Include negative controls (e.g., omitting key reagents) to identify critical steps. Prioritize yield optimization while ensuring reproducibility across ≥3 independent trials. For known compounds, validate against published spectral data; for new analogs, provide full characterization (NMR, MS, melting point) .

Q. What databases are most effective for retrieving peer-reviewed studies on this compound?

Use specialized chemistry databases like SciFinder and Reaxys for structured searches by CAS number, IUPAC name, or molecular formula. PubMed and Web of Science are suitable for bioactivity studies. Avoid overreliance on Google Scholar due to inconsistent reproducibility and recall limitations. Combine Boolean operators (e.g., "this compound AND synthesis NOT patent") to filter non-academic sources .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Adopt a systematic review framework:

Assay standardization : Compare experimental conditions (cell lines, concentration ranges, controls) across studies.

Meta-analysis : Pool data using statistical tools (e.g., RevMan) to evaluate effect sizes and heterogeneity.

Experimental replication : Repeat key assays under standardized protocols, including positive/negative controls.

Mechanistic probing : Use knockdown models (e.g., siRNA) or isotopic labeling to validate molecular targets .

Q. What strategies optimize this compound’s stability in pharmacological studies?

- Formulation screening : Test solubility enhancers (cyclodextrins, liposomes) across pH ranges.

- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Protective groups : Introduce stabilizing moieties during synthesis, assessing trade-offs between bioactivity and stability .

Q. How should researchers address discrepancies in spectral data for this compound analogs?

- Cross-validation : Compare NMR/HR-MS results with computational predictions (e.g., DFT-based chemical shift simulations).

- Impurity profiling : Use LC-MS to detect byproducts interfering with spectral interpretation.

- Collaborative verification : Share samples with independent labs for blinded reanalysis .

Q. What computational methods are suitable for predicting this compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against putative targets (e.g., enzyme active sites).

- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes.

- QSAR modeling : Corrogate structural features (logP, polar surface area) with bioactivity data to identify critical pharmacophores .

Methodological Guidance for Data Reporting

- Experimental reproducibility : Follow the Beilstein Journal’s guidelines for detailing synthetic procedures, including exact equipment models and software versions .

- Data transparency : Deposit raw spectral data in repositories like Zenodo or ChemRxiv, linking to Supporting Information.

- Ethical compliance : Disclose conflicts of interest and adhere to institutional biosafety protocols for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.